(3-Ethyl-4-methoxyphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-ethyl-4-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-6,11H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCCOAMLKHMEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethyl 4 Methoxyphenyl Methanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthesis is a problem-solving technique for planning organic syntheses. leah4sci.com It involves breaking down the target molecule into simpler, commercially available precursors through a series of "disconnections" of chemical bonds. For (3-Ethyl-4-methoxyphenyl)methanol, the key disconnections are centered around the functional groups attached to the aromatic ring.
Primary Disconnections:
C-O Bond of the Alcohol: The most straightforward disconnection is at the carbon-oxygen bond of the primary alcohol. This disconnection points to a precursor carbonyl compound, specifically 3-ethyl-4-methoxybenzaldehyde (B3075624) or a derivative of 3-ethyl-4-methoxybenzoic acid (such as its ester). This approach simplifies the synthesis to a final reduction step.
C-C Bond of the Ethyl Group: Disconnecting the ethyl group from the aromatic ring suggests a Friedel-Crafts alkylation or a related cross-coupling reaction. This retrosynthetic step leads to a precursor like 4-methoxyphenylmethanol or guaiacol (2-methoxyphenol) , which would then be ethylated.
C-C Bond of the Hydroxymethyl Group: A disconnection of the entire hydroxymethyl group suggests a Grignard or organolithium reaction. This pathway would involve forming an organometallic reagent from a precursor like 4-bromo-2-ethyl-1-methoxybenzene and reacting it with an electrophilic source of formaldehyde.
These disconnections lead to the logical forward synthesis approaches detailed in the following sections.
| Target Molecule | Key Disconnection | Precursor(s) | Synthetic Strategy |
| This compound | C(aryl)-CH₂OH Bond | 3-Ethyl-4-methoxybenzaldehyde or 3-Ethyl-4-methoxybenzoic acid | Reduction |
| This compound | C(aryl)-Ethyl Bond | 4-Methoxyphenol or Guaiacol | Friedel-Crafts Alkylation |
| This compound | C(aryl)-CH₂OH Bond | 4-Bromo-2-ethyl-1-methoxybenzene + Formaldehyde | Grignard/Organolithium Reaction |
Forward Synthesis Approaches
Based on the retrosynthetic analysis, several forward synthesis strategies can be employed to construct this compound.
The reduction of a carbonyl group, such as an aldehyde or a carboxylic acid (or its ester), is a common and efficient method for preparing benzyl (B1604629) alcohols. The precursor, 3-ethyl-4-methoxybenzaldehyde or 3-ethyl-4-methoxybenzoic acid, can be synthesized via methods like the Vilsmeier-Haack reaction or Friedel-Crafts acylation followed by oxidation.
Catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen in the presence of a metal catalyst. tcichemicals.com This method is widely used for the reduction of aldehydes to primary alcohols and is often favored in industrial settings due to its high efficiency and the production of clean byproducts.
For the conversion of 3-ethyl-4-methoxybenzaldehyde to this compound, various catalysts can be employed. Ruthenium (Ru) and Platinum (Pt) catalysts are particularly effective for the selective reduction of carbonyl groups. researchgate.net For instance, Ru nanoparticles supported on ordered mesoporous carbons have shown high activity for the hydrogenation of substituted benzaldehydes. researchgate.net
Typical Reaction Conditions for Catalytic Hydrogenation:
| Catalyst | Hydrogen Pressure | Solvent | Temperature | Typical Yield |
| Palladium on Carbon (Pd/C) | 1 - 50 atm | Ethanol, Ethyl Acetate | Room Temperature | Good to Excellent |
| Platinum(IV) Oxide (PtO₂) | 1 - 3 atm | Acetic Acid, Ethanol | Room Temperature | High |
| Ruthenium on Carbon (Ru/C) | 10 - 100 atm | Water, Methanol (B129727) | Room to 100°C | High |
The optimization of catalytic hydrogenation can sometimes be necessary to minimize side reactions, such as the formation of dimers. arkat-usa.org Factors like solvent choice, catalyst activity, and the presence of water can influence the reaction outcome. arkat-usa.org
Hydride reagents are a versatile class of reducing agents capable of converting carbonyl compounds to alcohols. The choice of reagent depends on the reactivity of the carbonyl group and the presence of other functional groups.
For the reduction of an aldehyde like 3-ethyl-4-methoxybenzaldehyde, sodium borohydride (NaBH₄) is a mild and selective reagent that is easy to handle. It readily reduces aldehydes and ketones to their corresponding alcohols in protic solvents like methanol or ethanol.
If the precursor is a carboxylic acid, such as 3-ethyl-4-methoxybenzoic acid, or its corresponding ester, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. Another alternative for reducing carboxylic acids is using borane (BH₃) complexes, such as BH₃·THF. prepchem.com
| Precursor | Reagent | Solvent | Key Features |
| 3-Ethyl-4-methoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes/ketones. |
| 3-Ethyl-4-methoxybenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Powerful, reduces acids, esters, etc. Requires anhydrous conditions. |
| 3-Ethyl-4-methoxybenzoic acid | Borane (BH₃·THF) | Tetrahydrofuran (THF) | Reduces carboxylic acids selectively. |
Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles and bases used to form new carbon-carbon bonds. mnstate.eduwikipedia.org In the synthesis of this compound, this approach would most practically involve the reaction of a Grignard reagent derived from a halogenated precursor with formaldehyde.
The synthesis would proceed as follows:
Formation of the Grignard Reagent: 4-Bromo-2-ethyl-1-methoxybenzene is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (3-ethyl-4-methoxyphenyl)magnesium bromide.
Reaction with Formaldehyde: The freshly prepared Grignard reagent is then added to formaldehyde (used as a gas, or in its solid paraformaldehyde or liquid trioxane form). This nucleophilic addition to the carbonyl carbon of formaldehyde forms an alkoxide intermediate.
Acidic Workup: The reaction mixture is treated with a dilute acid (e.g., H₃O⁺) to protonate the alkoxide, yielding the final product, this compound. masterorganicchemistry.com
A similar reaction pathway can be achieved using an organolithium reagent, which is typically prepared by reacting the corresponding aryl halide with an alkyllithium reagent (like n-butyllithium) via lithium-halogen exchange, or directly from the aryl halide and lithium metal. wikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts. masterorganicchemistry.com
An alternative strategy involves constructing the substituted aromatic ring through alkylation reactions before forming the alcohol. A common method is the Friedel-Crafts alkylation, which introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst.
For this specific target molecule, a plausible route would be the ethylation of a suitable phenol (B47542) derivative. For example, starting with 4-methoxyphenol, a Friedel-Crafts alkylation with an ethylating agent like ethyl bromide (CH₃CH₂Br) in the presence of a Lewis acid catalyst (e.g., AlCl₃) could introduce the ethyl group. The hydroxyl group of the phenol is a strong ortho-, para-director, meaning the ethyl group would preferentially add to the positions ortho to the hydroxyl group. This would lead to 3-ethyl-4-methoxyphenol. The final hydroxymethyl group could then be introduced, for instance, via formylation followed by reduction.
The alkylation of phenols with ethanol over solid acid catalysts like zeolites has also been studied as a method for producing ethylphenols. researchgate.net Such methods can offer regioselectivity depending on the catalyst's pore structure.
| Starting Material | Alkylating Agent | Catalyst/Conditions | Intermediate Product |
| 4-Methoxyphenol | Ethyl Bromide | AlCl₃ (Lewis Acid) | 3-Ethyl-4-methoxyphenol |
| Phenol | Ethanol | Zeolite (e.g., HZSM5) | Mixture of ethylphenol isomers |
Following the successful synthesis of the 3-ethyl-4-methoxyphenol intermediate, subsequent steps would be required to introduce the hydroxymethyl group, such as formylation (e.g., Vilsmeier-Haack or Reimer-Tiemann reaction) to create the aldehyde, followed by one of the reduction methods described in section 2.2.1.
Etherification Pathways for Methoxy (B1213986) Group Introduction
The synthesis of this compound logically proceeds from its phenolic precursor, (3-Ethyl-4-hydroxyphenyl)methanol. The crucial step is the etherification of the phenolic hydroxyl group. Two primary pathways are prominent for this transformation: the classical Williamson ether synthesis and greener alternatives involving dimethyl carbonate (DMC).
Williamson Ether Synthesis: This long-established method involves the reaction of a phenoxide ion with a methyl halide (e.g., methyl iodide or methyl bromide). The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. masterorganicchemistry.comwikipedia.org
The first step is the deprotonation of the phenolic hydroxyl group of the precursor using a suitable base to form a nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), or sodium hydroxide (NaOH). libretexts.orgwikipedia.org The resulting phenoxide then attacks the methyl halide in a concerted S(_N)2 reaction, displacing the halide ion to form the desired methyl ether. byjus.com Given the S(_N)2 nature, primary alkyl halides like methyl iodide are ideal electrophiles, ensuring high yields and minimizing competing elimination reactions. wikipedia.org
Dimethyl Carbonate (DMC) Methylation: In line with green chemistry principles, dimethyl carbonate has emerged as a non-toxic, environmentally benign alternative to hazardous methylating agents like dimethyl sulfate and methyl halides. nih.govresearchgate.net DMC can effectively methylate phenols in the presence of a base. The mechanism involves the nucleophilic attack of the phenoxide ion on one of the methyl groups of DMC. thieme-connect.com A significant advantage of this process is that the byproducts, methanol and carbon dioxide, are non-toxic and can be recycled. rsc.org This method often requires higher temperatures than the Williamson synthesis but offers superior safety and environmental profiles. researchgate.net
Optimization of Reaction Conditions and Process Efficiency
Achieving high yield, selectivity, and sustainability in the synthesis of this compound hinges on the careful optimization of reaction conditions.
Catalyst Development and Screening
The choice of catalyst is critical for both Williamson and DMC-based etherification pathways to enhance reaction rates and selectivity.
Phase-Transfer Catalysts (PTC): In industrial applications of the Williamson synthesis, phase-transfer catalysis is common. wikipedia.org Catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, accelerating the reaction. mdma.ch
Base Catalysts for DMC Methylation: The methylation of phenols with DMC is highly dependent on the choice of base catalyst. While common bases like potassium carbonate (K(_2)CO(_3)) are effective, studies have shown that cesium carbonate (Cs(_2)CO(_3)) often provides superior results, leading to higher yields in shorter reaction times. thieme-connect.com Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used.
Ionic Liquids: Ionic liquids, such as 1-n-butyl-3-methylimidazolium chloride ([BMIm]Cl), have been investigated as dual catalyst-solvent systems for DMC-based O-methylation. They offer high catalytic activity and can be easily recycled, contributing to the process's green credentials. researchgate.net
Below is a table summarizing catalyst performance for the O-methylation of phenols, a reaction analogous to the synthesis of the target compound.
| Catalyst System | Methylating Agent | Substrate | Temperature (°C) | Yield (%) | Reference |
| K(_2)CO(_3) / TBAB | DMC | p-Cresol | 90-100 | 99 | researchgate.net |
| Cs(_2)CO(_3) | DMC | 1-Naphthol | 120 | 100 | thieme-connect.com |
| [BMIm]Cl | DMC | Phenol | 120 | >99 | researchgate.net |
| K(_2)CO(_3) | DMC | Phenol | 150 | >95 | thieme-connect.de |
Solvent Selection and Green Chemistry Principles in Synthesis
Solvent choice significantly impacts reaction rate, yield, and environmental footprint.
For the Williamson ether synthesis, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are preferred as they effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thus accelerating the S(_N)2 reaction. wikipedia.orgchemistrytalk.org Using DMSO, for instance, has been shown to increase the yield of n-butyl ether from 61% (in excess alcohol) to 95% and reduce reaction time. researchgate.net
Temperature and Pressure Parameter Studies
Temperature and pressure are key parameters that must be controlled to optimize the etherification reaction.
Williamson Synthesis: Typical Williamson reactions are conducted at moderate temperatures, generally between 50 and 100 °C, at atmospheric pressure. wikipedia.org
DMC Methylation: Reactions with dimethyl carbonate generally require higher temperatures to proceed at a practical rate. Liquid-phase reactions are often carried out in autoclaves at temperatures ranging from 120 to 200 °C, which generates autogenous pressure. researchgate.net However, methodologies using phase-transfer catalysts have been developed to allow the reaction to proceed at atmospheric pressure at temperatures of 90-100 °C. mdma.ch
Vapor-Phase Methylation: For related industrial processes, vapor-phase methylation of phenols with agents like methanol or dimethyl ether can be performed over solid acid or metal oxide catalysts at very high temperatures (300-450 °C). google.commdpi.com
The following table shows the effect of temperature on phenol methylation, providing insight into the conditions required for the synthesis of this compound's ether linkage.
| Methylating Agent | Catalyst | Temperature (°C) | Pressure | Key Observation | Reference |
| Methyl Halide | Base (e.g., NaOH) | 50 - 100 | Atmospheric | Standard conditions for S(_N)2 | wikipedia.org |
| DMC | K(_2)CO(_3) / PTC | 90 - 100 | Atmospheric | Milder conditions with PTC | mdma.ch |
| DMC | Cs(_2)CO(_3) | 120 - 160 | Autogenous | High yields with catalytic base | thieme-connect.com |
| Methanol | Alumina | 350 - 430 | Superatmospheric | High temp vapor-phase reaction | google.com |
Reaction Kinetics and Mechanism Elucidation in Synthetic Pathways
A clear understanding of the reaction mechanism is fundamental for optimization.
Williamson Ether Synthesis: The reaction proceeds through a well-understood S(_N)2 mechanism. wikipedia.org The rate is dependent on the concentration of both the phenoxide and the methyl halide. Steric hindrance at the electrophilic carbon can significantly slow the reaction or favor a competing E2 elimination pathway; however, this is not a concern when using a methyl halide. chemistrytalk.org
DMC Methylation: The mechanism is believed to involve a direct attack of the phenoxide anion on the methyl group of DMC, with the departure of a methyl carbonate anion, which subsequently decomposes. thieme-connect.com Kinetic studies on the O-methylation of phenol with DMC have shown that the reaction follows pseudo-first-order kinetics with respect to the phenol concentration when DMC is used in excess. rsc.org This differs from the reaction of DMC with aliphatic alcohols, where the nucleophile tends to attack the carbonyl carbon. thieme-connect.com
Stereoselective Synthesis Approaches (if applicable to chiral derivatives)
The target compound, this compound, is achiral as the benzylic carbon is bonded to two hydrogen atoms. However, if a chiral derivative were desired, such as 1-(3-Ethyl-4-methoxyphenyl)ethanol, where the benzylic carbon is a stereocenter, stereoselective synthesis would be paramount.
The most common approach to synthesizing such chiral benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-Ethyl-4-methoxyphenyl)ethanone. This can be achieved through several methods:
Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs) from microorganisms like Lactobacillus brevis or yeast, are highly effective for reducing prochiral ketones to single-enantiomer alcohols with excellent enantiopurity (>99% enantiomeric excess, ee). nih.govresearchgate.net Whole-cell biocatalysis, for example using immobilized carrot cells, offers a green and cost-effective method. researchgate.net
Chemo-catalytic Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane, is a powerful and predictable method for the asymmetric reduction of various ketones, including aryl alkyl ketones. rsc.org
Dynamic Kinetic Resolution (DKR): For racemic secondary alcohols, DKR provides a route to a single enantiomer in potentially 100% yield. This method combines the enantioselective acylation of one alcohol enantiomer by a lipase (e.g., Novozym® 435) with the simultaneous in-situ racemization of the unreacted enantiomer using a metal catalyst (e.g., Ru or V complexes). mdpi.comencyclopedia.pub
These stereoselective methods are crucial in pharmaceutical synthesis, where the biological activity of enantiomers can differ significantly. chemrxiv.org
Asymmetric Catalysis
Asymmetric catalysis offers an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, two primary catalytic approaches can be envisioned: the asymmetric reduction of a prochiral ketone and the asymmetric addition of an ethyl group to a prochiral aldehyde.
Asymmetric Reduction of 1-(3-Ethyl-4-methoxyphenyl)ethan-1-one
A highly effective method for producing chiral benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketone. In this case, 1-(3-Ethyl-4-methoxyphenyl)ethan-1-one would be the substrate. This transformation can be achieved using various catalytic systems, including transition metal catalysts and biocatalysts.
Transition metal catalysis, particularly with ruthenium, rhodium, or iridium complexes bearing chiral ligands, is a well-established method for the hydrogenation or transfer hydrogenation of aromatic ketones. For instance, catalysts derived from chiral diamines and amino alcohols, such as those used in Noyori's asymmetric hydrogenation, have demonstrated high enantioselectivity for a wide range of acetophenone (B1666503) derivatives.
Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs) from microorganisms like Rhodotorula glutinis or Lactobacillus brevis, presents a green and highly selective alternative. nih.govresearchgate.net These enzymes can reduce ketones with high enantiopurity, often favoring one enantiomer. nih.govnih.gov
Below is a table with representative data from the asymmetric reduction of analogous substituted acetophenones, illustrating the potential efficacy of this approach.
| Catalyst/Enzyme | Substrate Analogue | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| RuCl2[(S)-BINAP][(S)-DAIPEN] | 4-Methoxyacetophenone | (S) | 98 | >99 |
| Rhodotorula glutinis cells | Acetophenone | (S) | 77 | >99 nih.gov |
| TeSADH mutant | 2-chloro-4′-fluoroacetophenone | (S) | >99 | >99 nih.gov |
| Oxazaborolidine (CBS) | Acetophenone | (S) | 95 | 97 rsc.org |
Asymmetric Ethylation of 3-Ethyl-4-methoxybenzaldehyde
An alternative asymmetric catalytic strategy involves the enantioselective addition of an ethyl group to the carbonyl carbon of 3-Ethyl-4-methoxybenzaldehyde. This can be accomplished using organometallic reagents, such as diethylzinc, in the presence of a chiral catalyst. Chiral amino alcohols and diamines have proven to be effective ligands for this transformation, promoting the addition to one of the enantiotopic faces of the aldehyde.
This method allows for the direct formation of the C-C bond and the stereocenter in a single step. The choice of the chiral ligand is critical in determining the enantioselectivity of the reaction.
The following table presents data from the enantioselective ethylation of similar benzaldehyde (B42025) derivatives, showcasing the potential of this methodology.
| Chiral Ligand | Aldehyde Analogue | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine | Benzaldehyde | (R) | 95 | 98 |
| Chiral Ferrocenyl Amino Alcohol | Benzaldehyde | (S) | 92 | 97 acs.org |
| Chiral (Thio)-Phosphoramidate | Benzaldehyde | (R) | 85 | 90 amanote.com |
Chiral Auxiliary Strategies
Chiral auxiliary-mediated synthesis is a powerful and reliable method for controlling stereochemistry. wikipedia.org This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.org The auxiliary then directs a subsequent diastereoselective bond-forming reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
For the synthesis of this compound, a plausible approach would involve attaching a chiral auxiliary to a precursor molecule to control the diastereoselective addition of a nucleophile. For example, 3-Ethyl-4-methoxybenzoic acid could be converted to an amide or ester with a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam.
The resulting chiral N-acyl oxazolidinone or N-acyl sultam can then be reduced diastereoselectively to the corresponding alcohol. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which effectively shields one face of the carbonyl group, forcing the reducing agent to attack from the less hindered face.
Alternatively, a chiral sulfinamide auxiliary, such as Ellman's auxiliary, could be condensed with 3-Ethyl-4-methoxybenzaldehyde to form a chiral N-sulfinyl imine. Diastereoselective addition of an ethyl Grignard or organolithium reagent to this imine, followed by hydrolysis of the resulting sulfinamide, would yield the desired chiral alcohol.
The table below provides representative data for diastereoselective reductions and additions controlled by chiral auxiliaries in systems analogous to the proposed synthesis.
| Chiral Auxiliary | Reaction Type | Substrate Analogue | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Reduction of N-acyl derivative | N-Propionyl oxazolidinone | >99:1 |
| (S)-tert-Butanesulfinamide | Ethylation of N-sulfinyl imine | Benzaldehyde derivative | 95:5 |
| (-)-8-Phenylmenthol | Diels-Alder with acrylate (B77674) ester | Acrylate ester | 97:3 |
Chemical Reactivity and Transformations of 3 Ethyl 4 Methoxyphenyl Methanol
Reactions Involving the Hydroxyl Functional Group
The benzylic hydroxyl group is a versatile functional handle that can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of primary alcohols, such as (3-Ethyl-4-methoxyphenyl)methanol, is a fundamental transformation in organic synthesis, yielding aldehydes or, under more vigorous conditions, carboxylic acids. The selective oxidation to the aldehyde is often desired and can be achieved using a range of mild oxidizing agents.
One of the most widely used methods for the selective oxidation of primary alcohols to aldehydes is the Swern oxidation and its variants, which utilize activated dimethyl sulfoxide (B87167) (DMSO). Another common and effective method involves the use of pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). More contemporary and environmentally benign methods often employ catalytic systems. For instance, the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) provides excellent selectivity for the formation of aldehydes from primary alcohols. d-nb.infonih.gov Mechanistic studies have shown that these reactions can be performed under ambient conditions and in some cases, even in air. nih.gov
Further oxidation of the initially formed aldehyde, or direct oxidation of the alcohol, to the corresponding carboxylic acid can be accomplished using stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid), or ruthenium tetroxide (RuO₄) are effective for this transformation. The choice of oxidant and reaction conditions determines the final product. For example, photocatalytic oxidation using TiO₂ in an aqueous suspension has been shown to convert 4-methoxybenzyl alcohol to the corresponding aldehyde and further to 4-methoxybenzoic acid. researchgate.net
Table 1: Predicted Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | PCC, CH₂Cl₂ | 3-Ethyl-4-methoxybenzaldehyde (B3075624) | Oxidation |
| This compound | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | 3-Ethyl-4-methoxybenzaldehyde | Oxidation |
| This compound | TEMPO, NaOCl | 3-Ethyl-4-methoxybenzaldehyde | Catalytic Oxidation |
| This compound | KMnO₄, heat | 3-Ethyl-4-methoxybenzoic acid | Oxidation |
| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 3-Ethyl-4-methoxybenzoic acid | Oxidation |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles.
Esterification is commonly achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, typically in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.
Etherification can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an alkyl halide in an Sₙ2 reaction to form the ether. For benzylic alcohols, reductive etherification presents another pathway. This can be achieved by reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent like triethylsilane (Et₃SiH) and a Lewis or Brønsted acid catalyst. youtube.com
Table 2: Predicted Esterification and Etherification Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Acetic anhydride, Pyridine | (3-Ethyl-4-methoxyphenyl)methyl acetate | Esterification |
| This compound | Benzoyl chloride, Et₃N | (3-Ethyl-4-methoxyphenyl)methyl benzoate | Esterification |
| This compound | 1. NaH, 2. CH₃I | 1-(Ethoxymethyl)-3-ethyl-4-methoxybenzene | Etherification (Williamson) |
| This compound | Acetone, Et₃SiH, Lewis Acid | 1-((Isopropoxy)methyl)-3-ethyl-4-methoxybenzene | Reductive Etherification |
Halogenation and Other Nucleophilic Substitution Pathways
The benzylic hydroxyl group can be replaced by a halogen through nucleophilic substitution reactions. Common reagents for converting primary alcohols to alkyl halides include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. The reaction with thionyl chloride often proceeds via an Sₙi (internal nucleophilic substitution) mechanism, which can lead to retention of configuration at a stereocenter, though in the presence of a base like pyridine, the mechanism shifts to Sₙ2 with inversion of configuration. masterorganicchemistry.com For a primary alcohol like this compound, which is achiral, the stereochemical outcome is not a factor.
Other nucleophiles can also displace the hydroxyl group, often after its conversion to a better leaving group, such as a tosylate or mesylate. For instance, treatment of the alcohol with tosyl chloride (TsCl) in the presence of pyridine would form the corresponding tosylate. This tosylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, including cyanides, azides, and thiols. Direct nucleophilic substitution of the alcohol can also be achieved under certain catalytic conditions. osaka-u.ac.jpwikipedia.org
Reactions of the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the presence of the electron-donating methoxy (B1213986) and ethyl groups. The directing effects of these substituents will govern the position of further functionalization.
Electrophilic Aromatic Substitution Reactions
The methoxy group is a strong activating group and an ortho-, para-director, while the ethyl group is a moderately activating group and also an ortho-, para-director. In this compound, the positions ortho and para to the strongly activating methoxy group are positions 3 and 5, and the position para to the ethyl group is position 6. The position ortho to the ethyl group (position 2) is also activated. The substitution pattern will be determined by the interplay of these directing effects and steric hindrance. The most likely positions for electrophilic attack are positions 2 and 5 (ortho to the methoxy and ethyl groups, respectively) and position 6 (para to the methoxy group).
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the ring. Halogenation with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would introduce a bromine atom.
Table 3: Predicted Electrophilic Aromatic Substitution Reactions
| Starting Material | Reagent(s) | Expected Major Product(s) | Reaction Type |
| This compound | HNO₃, H₂SO₄ | (3-Ethyl-4-methoxy-5-nitrophenyl)methanol and isomers | Nitration |
| This compound | Br₂, FeBr₃ | (5-Bromo-3-ethyl-4-methoxyphenyl)methanol and isomers | Bromination |
| This compound | SO₃, H₂SO₄ | 5-(Hydroxymethyl)-3-ethyl-2-methoxybenzenesulfonic acid and isomers | Sulfonation |
| This compound | CH₃COCl, AlCl₃ | (3-Acetyl-5-ethyl-4-methoxyphenyl)methanol and isomers | Friedel-Crafts Acylation |
Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
While the hydroxyl group itself can participate in some cross-coupling reactions, it is more common to first convert the aromatic ring into a halide or triflate, which can then undergo a wide range of metal-catalyzed cross-coupling reactions. nih.govacs.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. wikipedia.org
For instance, if the aromatic ring of this compound were to be brominated, the resulting aryl bromide could be coupled with a boronic acid (Suzuki reaction), an alkene (Heck reaction), or a terminal alkyne (Sonogashira reaction) in the presence of a palladium catalyst. These reactions allow for the introduction of a wide variety of substituents onto the aromatic ring, further diversifying the molecular structure. Additionally, recent advances have shown that aryl alcohols can sometimes be used directly in cross-coupling reactions, although this is less common. chemrxiv.org
Ligand Exchange Reactions in Coordination Chemistry
While specific studies detailing the coordination chemistry of this compound are not extensively documented, its behavior can be inferred from that of its parent compound, benzyl (B1604629) alcohol, and other substituted derivatives. wikipedia.orgresearchgate.net The primary alcohol functional group (-CH₂OH) can act as a monodentate ligand, coordinating to a metal center through the oxygen atom's lone pair of electrons. This interaction is fundamental to its participation in ligand exchange reactions, where it can either displace a more labile ligand from a metal's coordination sphere or be displaced by a stronger incoming ligand.
In many catalytic systems, the lability of ligands is crucial for reactivity. For instance, cobalt-pincer catalysts have been studied for the oxidation of alcohols, where metal-ligand cooperation facilitates the reaction. hep.com.cn The alcohol substrate, such as a benzyl alcohol derivative, must coordinate to the metal center, often displacing a weakly bound solvent molecule or another labile ligand. The efficiency of such catalytic cycles can be highly dependent on the ease of these ligand exchange steps. hep.com.cn
Research on yttrium complexes has shown that coordinated solvent ligands like tetrahydrofuran (B95107) (THF) can undergo rapid exchange at room temperature, indicating a dissociative mechanism. wordpress.com A molecule like this compound could potentially participate in similar equilibria, competing with other Lewis bases for coordination sites on a metal. The electronic effects of the ethyl and methoxy substituents on the phenyl ring would modulate the electron-donating ability of the alcohol's oxygen, thereby influencing the stability of the resulting metal-ligand bond and the kinetics of exchange reactions.
Table 1: Examples of Ligand Exchange Dynamics in Related Systems
| Catalyst/Complex System | Labile Ligand | Incoming/Exchanged Ligand | Mechanistic Insight |
| [Y(κ³-ToM)(CH₂SiMe₃)₂(THF)] | THF | Amines ((t)BuNH₂, etc.) | Exchange is rapid and proceeds via a dissociative mechanism. wordpress.com |
| Cp*Co Complexes (e.g., with 6,6'-DHBP) | H₂O, I⁻ | Benzyl Alcohol (substrate) | Ligand lability is noted as important for acceptorless alcohol dehydrogenation (AAD) reactions. hep.com.cn |
Transformations of the Ethyl and Methoxy Substituents
The ethyl and methoxy groups attached to the benzene (B151609) ring of this compound offer additional sites for chemical modification, enabling the synthesis of a diverse range of derivatives.
Modifications of the Ethyl Group
The ethyl group, being an alkyl side chain on an aromatic ring, is susceptible to reactions at the benzylic position (the carbon atom directly attached to the ring). These transformations primarily include oxidation and halogenation.
A significant reaction is the side-chain oxidation of the ethyl group. libretexts.orglibretexts.org Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can convert the ethyl group into a carboxylic acid. libretexts.orgyoutube.com This reaction proceeds by cleaving the bond between the first and second carbon atoms of the alkyl chain, provided the benzylic carbon has at least one attached hydrogen. libretexts.orglibretexts.org It is critical to note that under these harsh oxidative conditions, the primary alcohol of the hydroxymethyl group in this compound would also be oxidized to a carboxylic acid. This would result in the formation of 4-methoxy-1,3-benzenedicarboxylic acid.
Benzylic bromination offers a more selective modification. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, a bromine atom can be selectively introduced at the benzylic position of the ethyl group. libretexts.org This reaction typically requires conditions that favor free-radical pathways, such as initiation by light or peroxides. The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.
Table 2: Potential Reactions for the Modification of the Ethyl Group
| Reaction Type | Reagent(s) | Product of Ethyl Group | Concurrent Reaction of Hydroxymethyl Group |
| Side-Chain Oxidation | KMnO₄, OH⁻, heat; then H₃O⁺ | Carboxylic acid (-COOH) | Oxidation to carboxylic acid (-COOH) youtube.com |
| Side-Chain Oxidation | CrO₃/H₂SO₄ (Jones Reagent) | Carboxylic acid (-COOH) | Oxidation to carboxylic acid (-COOH) libretexts.org |
| Benzylic Bromination | N-Bromosuccinimide (NBS), peroxide/light | α-Bromoethyl group (-CH(Br)CH₃) | Potential for oxidation or other side reactions depending on conditions. |
Demethylation or Derivatization of the Methoxy Group
The cleavage of the aryl methyl ether bond in the methoxy group is a common and important transformation in organic synthesis, often used as a deprotection step or to reveal a more reactive phenolic hydroxyl group. rsc.org This O-demethylation can be achieved using various reagents that differ in their strength and selectivity. stackexchange.com
Classical methods for demethylation involve strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). stackexchange.com BBr₃ is particularly effective and typically reacts at low temperatures, forming a complex with the ether oxygen, which facilitates the nucleophilic attack by the bromide ion on the methyl group. stackexchange.com
Milder and more selective methods have also been developed. Reagents based on sulfur nucleophiles, such as sodium ethylthiolate (C₂H₅SNa) in a polar aprotic solvent like DMF, have been used for the selective demethylation of ortho-methoxy groups in certain aromatic alcohols. google.com Another mild protocol involves using carbon tetrabromide (CBr₄) in refluxing methanol (B129727) to achieve high yields of the corresponding phenol (B47542) under neutral conditions. researchgate.net
Once the methoxy group is cleaved to a phenol, the resulting hydroxyl group can be further derivatized. This opens up possibilities for re-alkylation to form different ethers or esterification. The phenolic hydroxyl group is also highly activating for electrophilic aromatic substitution, enabling further functionalization of the aromatic ring. nih.gov
Table 3: Common Reagents for O-Demethylation of Aromatic Ethers
| Reagent | Typical Conditions | Mechanism/Notes |
| Boron Tribromide (BBr₃) | CH₂Cl₂, low temp. (-78 °C to rt) | Strong Lewis acid; forms an intermediate complex. stackexchange.com |
| Hydrobromic Acid (HBr) | 47% aqueous solution, heat (~130 °C) | Strong Brønsted acid; protonates the ether oxygen. stackexchange.com |
| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or acetonitrile, heat | Lewis acid, generally less reactive than BBr₃. stackexchange.comgoogle.com |
| Carbon Tetrabromide (CBr₄) | Methanol, reflux | Mild, neutral conditions for deprotection. researchgate.net |
Role As a Synthetic Building Block and Precursor in Advanced Chemical Structures
Application in Complex Organic Synthesis
While the broad utility of benzyl (B1604629) alcohol derivatives in organic synthesis is well-established, specific documented applications of (3-Ethyl-4-methoxyphenyl)methanol are not extensively reported in readily accessible scientific literature. However, based on the reactivity of analogous compounds, its potential as a key intermediate can be inferred.
As an Intermediate for Polycyclic Aromatic Compounds
Currently, there is a lack of specific published research detailing the direct use of this compound as a precursor for the synthesis of polycyclic aromatic compounds. The general strategies for constructing such systems often involve reactions like intramolecular cyclizations or transition-metal-catalyzed cross-coupling reactions, for which substituted benzyl alcohols can be suitable starting materials after appropriate functionalization.
Precursor for Heterocyclic Systems
The synthesis of heterocyclic compounds often involves the incorporation of a side chain on an aromatic ring that can participate in a cyclization reaction. The methanol (B129727) group of this compound can be oxidized to an aldehyde or converted to a leaving group, facilitating the formation of various heterocyclic rings. While specific examples utilizing this exact compound are not prevalent in the literature, related methoxy- and ethoxy-substituted benzyl alcohols are used in the synthesis of heterocyclic structures. For instance, derivatives of (3-ethoxy-4-methoxyphenyl)methanol (B190139) are used in processes to prepare aminosulfone intermediates for the synthesis of complex isoindoline-1,3-dione derivatives. google.com The structural similarity suggests that this compound could potentially serve as a precursor for a variety of heterocyclic systems, although specific research to this effect is needed. google.comnih.govgoogle.com
Use in Multi-Step Total Synthesis Strategies
The application of this compound in the total synthesis of complex natural products or pharmaceuticals is not prominently documented. However, related structures such as (4-methoxyphenyl)methanol are widely used as protecting groups for carboxylic acids (as PMB esters) in multi-step syntheses, owing to their stability and ease of cleavage under specific conditions. nih.gov The presence of the additional ethyl group in this compound could modulate its properties, potentially offering different selectivity or reactivity in complex synthetic sequences.
Integration into Polymer and Materials Science
The functional groups present in this compound suggest its potential for integration into the field of polymer and materials science.
Monomer or Initiator in Polymerization Reactions
The hydroxyl group of this compound could potentially act as an initiator for ring-opening polymerization of cyclic esters or as a chain-transfer agent in other polymerization processes. Furthermore, after conversion to a more reactive species, such as a vinyl or acrylate (B77674) derivative, it could serve as a monomer. While specific studies on the polymerization of this compound are not available, related methoxyphenyl acrylates have been synthesized and polymerized. researchgate.net The incorporation of the 3-ethyl-4-methoxyphenyl moiety into a polymer backbone could impart specific properties such as altered solubility, thermal stability, or refractive index.
Component in Functional Materials (e.g., Organic Electronics, Optical Materials, if applicable)
There is currently no direct evidence in the scientific literature for the application of this compound in functional materials like organic electronics or optical materials. The development of such materials often relies on molecules with extended π-conjugated systems or specific electronic properties. While the aromatic core of this compound could be a starting point, significant chemical modification would be necessary to imbue it with the characteristics required for these advanced applications.
Precursor for Bioactive Molecule Synthesis
This compound serves as a crucial starting material for constructing more complex molecules that are scaffolds for biologically significant compounds. Its specific functional groups—the hydroxyl and the substituted phenyl ring—allow for a variety of chemical transformations, making it a valuable precursor for multi-step syntheses.
Role in Aminosulfone Intermediate Synthesis
The conversion of this compound into aminosulfone intermediates is a key step in the synthesis of certain complex molecules. This transformation typically begins with the conversion of the alcohol group into a more reactive leaving group, such as a halide. For instance, the alcohol can be halogenated to form 3-ethyl-4-methoxybenzyl chloride.
This chlorinated intermediate is then reacted with a sulfinic acid salt, like sodium p-toluenesulfinate, in a nucleophilic substitution reaction to yield a sulfone. The subsequent steps would involve reactions with amines to produce the final aminosulfone structure. These aminosulfone scaffolds are integral to the development of various specialized chemical entities.
Table 1: Synthetic Pathway from this compound to an Aminosulfone Intermediate
| Step | Reactant | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | Thionyl chloride (SOCl₂) or similar halogenating agent | 3-Ethyl-4-methoxybenzyl chloride | Halogenation |
| 2 | 3-Ethyl-4-methoxybenzyl chloride | Sodium p-toluenesulfinate | 1-((3-Ethyl-4-methoxyphenyl)methylsulfonyl)-4-methylbenzene | Sulfone formation (nucleophilic substitution) |
Precursor in Related Chalcone (B49325) Derivatives
This compound is an important precursor for the synthesis of chalcone derivatives. Chalcones are typically synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503).
To be utilized in this reaction, this compound must first be oxidized to its corresponding aldehyde, 3-ethyl-4-methoxybenzaldehyde (B3075624). This oxidation can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), to prevent over-oxidation to the carboxylic acid.
Once the 3-ethyl-4-methoxybenzaldehyde is formed, it can be reacted with a substituted acetophenone in the presence of a base (like NaOH or KOH) to yield the target chalcone. The resulting chalcone, characterized by its 1,3-diaryl-2-propen-1-one backbone, serves as a key intermediate for synthesizing various heterocyclic compounds.
Table 2: Synthetic Pathway from this compound to a Chalcone Derivative
| Step | Reactant | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | Pyridinium chlorochromate (PCC) or Manganese dioxide (MnO₂) | 3-Ethyl-4-methoxybenzaldehyde | Oxidation |
Based on a comprehensive search of available scientific literature and chemical databases, there is currently no public-facing experimental data for the advanced spectroscopic and analytical characterization of the specific compound, this compound. Methodologies including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard for the structural elucidation of novel compounds; however, specific spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, NOESY, HRMS, and tandem MS) for this compound have not been published or made available in the searched repositories.
Therefore, it is not possible to provide the detailed research findings and data tables as requested in the outline. The creation of an article with the specified content would require access to primary research data that is not currently in the public domain.
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry (MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile compounds like (3-Ethyl-4-methoxyphenyl)methanol. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.
In a typical GC-MS analysis, a sample containing this compound is vaporized and injected into the GC column. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a reproducible manner.
The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. For this compound (C10H14O2, molecular weight: 166.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 166. Key fragmentation patterns would likely involve the loss of a hydroxyl group (-OH, 17 amu), a methoxy (B1213986) group (-OCH3, 31 amu), or cleavage of the ethyl group.
GC-MS is exceptionally useful for:
Purity Assessment: The chromatogram from the GC can reveal the presence of impurities. A pure sample will ideally show a single, sharp peak at a specific retention time. The area under the peak is proportional to the amount of the compound, allowing for quantitative purity determination, often exceeding 99%.
Mixture Analysis: In a complex mixture, GC-MS can separate and identify multiple components. For instance, in a reaction mixture for the synthesis of this compound, GC-MS can identify unreacted starting materials, byproducts, and the desired product.
Structural Confirmation: The fragmentation pattern obtained from the MS provides crucial information that helps to confirm the structure of the eluted compound.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. phytopharmajournal.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes (stretching, bending, etc.). An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
For this compound, the FT-IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (broad) | Alcohol (-OH) | 3500 - 3200 |
| C-H Stretch (aromatic) | Aromatic Ring | 3100 - 3000 |
| C-H Stretch (aliphatic) | Ethyl (-CH2CH3) & Methylene (-CH2OH) | 2975 - 2850 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
| C-O Stretch | Alcohol (C-OH) | 1260 - 1000 |
| C-O Stretch | Ether (Ar-O-CH3) | 1250 - 1020 |
The broadness of the O-H stretching band is a hallmark of hydrogen bonding between the alcohol molecules. The precise positions of the aromatic C=C stretching peaks can provide clues about the substitution pattern on the benzene (B151609) ring.
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light (usually from a laser). physicsopenlab.org While FT-IR is based on the absorption of light, Raman spectroscopy detects changes in the polarizability of a molecule's electron cloud during vibration. Often, vibrations that are weak in FT-IR are strong in Raman, and vice versa.
For this compound, Raman spectroscopy would be particularly sensitive to:
Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring typically gives a strong Raman signal.
C-C Backbone Vibrations: The carbon-carbon bonds of the ethyl group and the bond connecting the hydroxymethyl group to the ring would be visible.
Surface-Enhanced Raman Scattering (SERS) is an advanced application where the sample is adsorbed onto a nanostructured metal surface (like silver or gold), which can dramatically enhance the Raman signal. ias.ac.in This technique could be used to study the orientation and interaction of this compound on surfaces.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. williams.edu Organic molecules with conjugated systems, such as the aromatic ring in this compound, absorb UV or visible light, which promotes electrons from a lower-energy ground state to a higher-energy excited state. shu.ac.uk
The primary electronic transitions observed in aromatic compounds are π → π* (pi to pi antibonding) transitions. youtube.comcutm.ac.in These transitions are typically of high intensity. The presence of substituents on the aromatic ring, such as the ethyl, methoxy, and hydroxymethyl groups, can cause a shift in the wavelength of maximum absorbance (λmax) and an increase in the molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelength) and hyperchromic (to greater absorbance) shifts, respectively.
For this compound, the UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show strong absorption bands in the UV region, likely between 250 and 300 nm, characteristic of a substituted benzene ring.
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |
| Methanol | ~275-285 | ~1,500 - 3,000 | π → π |
| Ethanol | ~275-285 | ~1,500 - 3,000 | π → π |
The choice of solvent can sometimes slightly influence the position of the absorption maxima. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
To perform X-ray crystallography, a single, high-quality crystal of this compound is required. The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
A successful crystallographic analysis of this compound would yield precise data on:
The planarity of the benzene ring.
The exact bond lengths of all C-C, C-O, C-H, and O-H bonds.
The bond angles between all connected atoms.
The conformation of the ethyl and hydroxymethyl substituents relative to the aromatic ring.
The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal lattice. researchgate.net
This detailed structural information is invaluable for understanding the molecule's physical properties and its interactions with other molecules. nih.gov
Chromatographic Separation and Purity Assessment Techniques
Besides GC-MS, other chromatographic techniques are vital for the separation, purification, and purity assessment of this compound. chromedia.org
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components of a mixture in a liquid phase. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and methanol or acetonitrile). The compound's retention time would depend on the exact mobile phase composition, flow rate, and column specifications. HPLC with a UV detector set to the λmax of the compound is commonly used for quantitative analysis and purity determination.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a suitable mobile phase (eluent), such as a mixture of hexane and ethyl acetate. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. The position of the compound is visualized (often under UV light) and is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
These chromatographic methods are essential tools in both the synthesis and quality control processes for this compound, ensuring its separation from other substances and verifying its level of purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. For a substituted aromatic alcohol like this compound, reverse-phase (RP) HPLC is the most common and effective approach. sielc.com In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture.
The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound due to its hydroxyl and methoxy groups balanced by the ethyl-substituted benzene ring, will have a characteristic retention time based on its affinity for the nonpolar stationary phase. Compounds are eluted by a mobile phase, typically a mixture of water and an organic modifier like acetonitrile (MeCN) or methanol. sielc.comsielc.com The strength of the mobile phase is adjusted by changing the ratio of the organic modifier to water to achieve optimal separation.
For detection, a UV detector is highly suitable, as the benzene ring in the molecule is a strong chromophore. The analysis of similar compounds like benzyl (B1604629) alcohol suggests that detection wavelengths of 200 nm, 254 nm, or 275 nm would be effective. sielc.comresearchgate.net To ensure sharp peaks and reproducible results, an acid modifier such as phosphoric acid or formic acid is often added to the mobile phase. sielc.comsielc.com Formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS). sielc.comsielc.com
Research Findings: While specific HPLC methods for this compound are not extensively published, methods for analogous compounds provide a strong basis for method development. For instance, the analysis of benzyl alcohol and its derivatives is routinely performed using C18 columns with a mobile phase consisting of an acetonitrile and water gradient. sielc.comresearchgate.net A simple isocratic mobile phase of acetonitrile and water has proven effective for retaining and analyzing compounds like lorazepam, which also contains a substituted aromatic ring. sielc.com The analysis of preservative mixtures containing benzyl alcohol and parabens further demonstrates the utility of C18 columns and mixed-mode phases for separating structurally related aromatic compounds. helixchrom.com Based on these established methods, a robust and reproducible HPLC analysis for this compound can be readily developed.
Table 1: Proposed HPLC Parameters for this compound Analysis
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Column | C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of aromatic compounds. researchgate.net |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Common mobile phase for benzyl alcohols; formic acid improves peak shape and is MS-compatible. sielc.com |
| Elution Mode | Isocratic or Gradient | Start with isocratic (e.g., 60:40 A:B) and switch to gradient for complex mixtures. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. scirp.org |
| Column Temperature | 25°C | Ambient temperature is often sufficient for robust separation. researchgate.net |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. researchgate.net |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths; 254 nm is a common choice for aromatic rings. researchgate.net |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, particularly when converted to a more volatile derivative. Analysis can be performed directly on the alcohol or after derivatization to improve peak shape and thermal stability. epa.gov
For direct analysis of underivatized phenols, a flame ionization detector (FID) is commonly used. epa.govoiv.int However, derivatization is often employed to reduce the polarity of the hydroxyl group, which can otherwise lead to peak tailing on common GC columns. Common derivatizing agents for phenols include diazomethane (to form a methyl ether) or pentafluorobenzyl bromide (PFBBr) (to form a PFB ether), with detection by an electron capture detector (ECD) for the latter due to the electronegative fluorine atoms. epa.gov
The most common detection method coupled with GC is mass spectrometry (MS). GC-MS provides not only retention time data but also mass spectra, which offer structural information and a high degree of certainty in compound identification. analytice.comnih.gov The mass spectrum for a related compound, 4-methoxybenzyl alcohol, shows a prominent molecular ion peak (m/z 138) and characteristic fragmentation patterns. nih.gov
Research Findings: The analysis of related methoxybenzyl alcohols and ethylphenols is well-established. GC-MS is a standard method for identifying 4-methoxybenzyl alcohol and 2-methoxybenzyl alcohol in various matrices. analytice.comnih.govnih.gov The NIST database includes GC data for 4-ethyl-2-methoxyphenol, an isomer of the parent phenol (B47542) of the target compound, providing a reference for retention behavior. nist.gov Studies on the determination of methanol in alcoholic beverages show the effectiveness of columns like Carbowax 20M for separating alcohols. upr.edu The simultaneous analysis of volatile compounds like acetaldehyde, ethyl acetate, and methanol in high-ethanol matrices has been optimized using specific GC oven temperature programs to achieve separation of closely eluting peaks. nih.gov These findings indicate that a standard capillary GC column, such as a DB-5 or equivalent, coupled with a programmed temperature ramp would be suitable for the analysis of this compound.
Table 2: Proposed GC-MS Parameters for this compound Analysis
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, nonpolar column suitable for a wide range of semi-volatile organic compounds. epa.gov |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. oiv.int |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Typical flow rate for this column dimension. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split/Splitless (e.g., 20:1 split) | Split injection is used for concentrated samples to prevent column overloading. |
| Oven Program | Initial 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A typical temperature program to elute semi-volatile compounds. nih.gov |
| Detector | Mass Spectrometer (MS) | Provides definitive identification through mass spectra. analytice.comnih.gov |
| MS Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible fragmentation patterns. |
| Scan Range | 40 - 450 m/z | Covers the expected molecular ion and fragment masses. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an essential, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds in a mixture, and determining purity. orgchemboulder.comresearchgate.net The separation is based on the principle of adsorption chromatography, where compounds are separated based on their differential affinity for the stationary phase (adsorbent) and the mobile phase (eluent). wisc.edu
For this compound, the stationary phase would typically be silica gel 60 F254 coated on a glass or aluminum plate. mdpi.com The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm. researchgate.net The mobile phase is a crucial component and is selected to achieve optimal separation. youtube.com The choice of solvent or solvent mixture depends on the polarity of the analyte. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used. mdpi.commit.edu By varying the ratio of these solvents, the eluting strength of the mobile phase can be adjusted to achieve a target Retention Factor (Rf) value, which is ideally between 0.2 and 0.8 for good separation and measurement. mit.edu
Research Findings: The development of a TLC method for an aromatic alcohol like this compound can be guided by established procedures for similar compounds. For the purification of salicylic acid derivatives, which are also aromatic compounds, mobile phases consisting of hexane and ethyl acetate (e.g., 9:1 v/v) are frequently used with silica gel column chromatography, a principle directly applicable to TLC. mdpi.com For separating aromatic amines, various mobile phases, including surfactant-mediated systems, have been explored on silica gel layers. tandfonline.com In the synthesis of isoniazid-derived hydrazones, analytical TLC was performed on silica gel plates using a methanol:ethyl acetate mobile phase to monitor the reaction. mdpi.com These examples show that a systematic approach, starting with a nonpolar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity, is an effective strategy for developing a suitable TLC method.
Table 3: Recommended TLC Systems for this compound Analysis
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 on aluminum or glass backing | Standard adsorbent for moderately polar organic compounds; fluorescent indicator aids visualization. mdpi.comlibretexts.org |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Dichloromethane (B109758):Methanol (e.g., 9.5:0.5 v/v) | Common solvent systems for aromatic compounds; the ratio can be adjusted to optimize the Rf value. mdpi.commit.edu |
| Development | In a closed chamber saturated with mobile phase vapor | Ensures reproducible Rf values by maintaining a saturated atmosphere. wisc.edu |
| Visualization | 1. UV light at 254 nm2. Staining (e.g., potassium permanganate (B83412) or vanillin) | UV light is a non-destructive method for UV-active compounds. Stains are used for compounds that are not UV-active or for confirmation. mit.edu |
| Rf Calculation | Distance traveled by spot / Distance traveled by solvent front | A quantitative measure of a compound's retention on the TLC plate. mit.edu |
Theoretical and Computational Chemistry Studies
Quantum Chemical Modeling of Electronic Structure
Quantum chemical modeling is fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the ground-state electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. For a molecule like (3-Ethyl-4-methoxyphenyl)methanol, a typical DFT calculation would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry to its lowest energy state. This optimized structure serves as the basis for calculating numerous other properties, including vibrational frequencies, electronic transitions, and parameters related to chemical reactivity.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.
Based on studies of structurally similar phenolic compounds, a set of calculated quantum chemical parameters for a representative molecule is presented below to illustrate the type of data generated. nih.govdergipark.org.tr
| Parameter | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.98 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.84 | Electron-accepting ability |
| Energy Gap | ΔE | 5.14 | Chemical reactivity and stability dergipark.org.tr |
| Chemical Hardness | η | 2.57 | Resistance to charge transfer dergipark.org.tr |
| Electronegativity | χ | 3.41 | Electron-attracting power dergipark.org.tr |
| Electrophilicity Index | ω | 2.26 | Propensity to accept electrons |
A Molecular Electrostatic Potential (MESP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different values of the electrostatic potential.
Red regions signify areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. For this compound, such regions would be concentrated around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups due to their high electronegativity and lone pairs of electrons.
Blue regions indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive site.
Green regions denote areas of neutral or near-zero potential, typically found over the hydrocarbon portions of the molecule like the ethyl group and the aromatic ring's carbon framework.
The MESP map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites for various types of chemical reactions. dergipark.org.tr
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable single bonds, leading to various possible three-dimensional arrangements or conformers. The key rotations would be around the bonds connecting the ethyl group to the ring, the hydroxymethyl group to the ring, and the methoxy group to the ring.
Conformational analysis involves systematically rotating these bonds and calculating the energy of the resulting structure at each step. This process maps out the potential energy surface, identifying low-energy stable conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, computational studies would seek the preferred orientations of the substituents relative to the plane of the benzene (B151609) ring and to each other, considering steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl and methoxy groups.
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR, IR, UV-Vis Spectra)
Computational methods can accurately predict various spectroscopic parameters, which is a powerful tool for structure verification and analysis.
Theoretical NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing a standard compound like tetramethylsilane (TMS). Comparing these predicted shifts with experimental data can confirm the molecular structure.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-O (Methoxy) | 55.8 |
| C-OH (Benzylic) | 64.5 |
| Aromatic C1 (ipso-CH₂OH) | 133.5 |
| Aromatic C2/C6 | 128.9 |
| Aromatic C3/C5 | 114.2 |
| Aromatic C4 (ipso-OCH₃) | 159.5 |
Theoretical IR Spectra: DFT calculations can also compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands seen in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl groups, and C-O stretches. Theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96) for better agreement.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch (alcohol) | 3650 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic - CH₂, CH₃) | 2980 - 2850 |
| C=C stretch (aromatic ring) | 1610, 1515 |
| C-O stretch (alcohol) | 1245 |
| C-O stretch (ether) | 1030 |
Theoretical UV-Vis Spectra: Electronic excitations, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of transitions from the ground state to various excited states. The results include the excitation energy (often converted to wavelength, λmax) and the oscillator strength, which relates to the intensity of the absorption peak. For this compound, the primary absorptions would be due to π→π* transitions within the substituted benzene ring. mdpi.com
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. A relevant reaction for this compound is its oxidation to the corresponding aldehyde, (3-Ethyl-4-methoxyphenyl)carbaldehyde.
To study this mechanism, researchers would use DFT to:
Model Reactants and Products: Optimize the geometries of the starting alcohol and the final aldehyde product.
Identify Intermediates: Propose and calculate the structures of any intermediates along the reaction pathway.
Locate Transition States (TS): The most critical step is to find the transition state structure, which represents the highest energy point along the reaction coordinate connecting reactants (or intermediates) to products. This is a first-order saddle point on the potential energy surface.
Calculate Activation Energy: The energy difference between the transition state and the reactants defines the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. mdpi.comresearchgate.net
By mapping the entire energy profile, computational studies can provide a detailed, step-by-step understanding of how the reaction proceeds, which bonds are broken and formed, and what factors control the reaction's feasibility and selectivity. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies on the molecular dynamics (MD) simulations of this compound. Consequently, there are no available research findings or data tables to report on the dynamic behavior of this particular compound as investigated through MD simulations.
While MD simulations are a powerful tool for understanding the conformational dynamics, solvent interactions, and other time-dependent properties of molecules, it appears that this compound has not yet been the subject of such specific computational investigation in published research. Therefore, a detailed analysis of its dynamic behavior based on this methodology cannot be provided at this time.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Sustainability Metrics
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For (3-Ethyl-4-methoxyphenyl)methanol, a key research direction will be the creation of novel synthetic pathways that align with the principles of green chemistry. Current methods for producing structurally similar benzyl (B1604629) alcohols, such as using Grignard reagents cymitquimica.com, often involve stoichiometric reagents and significant solvent use.
Future efforts will likely concentrate on:
Catalytic Hydrogenation: Developing highly selective catalysts for the reduction of the parent aldehyde, 3-ethyl-4-methoxybenzaldehyde (B3075624). This could involve using earth-abundant metals to replace precious metal catalysts, thereby reducing cost and environmental impact.
Biocatalytic Processes: Employing enzymes or engineered microorganisms to perform the synthesis. Biocatalysis offers the potential for high enantioselectivity and can be conducted in aqueous media under mild conditions, drastically improving the sustainability profile of the synthesis.
Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis. This technology allows for superior control over reaction parameters, leading to higher yields, improved safety, and a significant reduction in solvent waste.
Exploration of New Chemical Transformations and Derivatizations
The functional groups present in this compound—a primary alcohol and an electronically-rich aromatic ring—provide fertile ground for chemical modification. Exploring new transformations and creating derivatives are crucial steps toward discovering novel applications. The photocatalytic oxidation of a similar compound, 4-Methoxybenzyl alcohol, into its corresponding aldehyde highlights just one potential pathway. medchemexpress.com
Future research can systematically explore reactions at its key functional sites to build a library of unique molecules.
Table 1: Potential Chemical Transformations of this compound
| Functional Group Targeted | Reaction Type | Potential Reagents | Resulting Derivative Class |
|---|---|---|---|
| Hydroxyl (-CH₂OH) | Oxidation | PCC, DMP, Catalytic O₂ | Aldehydes, Carboxylic Acids |
| Hydroxyl (-CH₂OH) | Esterification | Acyl Chlorides, Carboxylic Acids | Esters |
| Hydroxyl (-CH₂OH) | Etherification | Alkyl Halides (Williamson Synthesis) | Ethers |
| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitrated or Halogenated Aromatics |
These derivatizations can lead to compounds with fine-tuned electronic and physical properties, opening doors for their use in diverse fields.
Advanced Material Science Applications (e.g., Optoelectronic Devices, Nanomaterials)
Substituted benzyl alcohols and related phenolic structures are foundational components in various advanced materials. While this compound is not yet established in this area, its unique substitution pattern makes it an intriguing candidate for future materials science research. Its isomers and related compounds are listed as building blocks for material science. bldpharm.combldpharm.com
Emerging applications could include:
Polymer Chemistry: Use as a monomer or a chain-terminating agent in the synthesis of polyesters, polycarbonates, or epoxy resins. The ethyl and methoxy (B1213986) groups can influence properties like glass transition temperature, solubility, and refractive index.
Liquid Crystals: Incorporation into mesogenic structures, where the specific geometry and polarity of the molecule could contribute to the formation of novel liquid crystalline phases.
Organic Electronics: As a precursor for synthesizing larger, conjugated molecules for use in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The methoxy group, in particular, is a well-known electron-donating group that can be used to tune the electronic properties of organic semiconductors.
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry provides a powerful tool to accelerate the research and development cycle. By modeling this compound and its potential derivatives, researchers can predict their properties and prioritize synthetic targets without costly and time-consuming laboratory work. Spectroscopic analysis of related compounds provides foundational data for such models. newdrugapprovals.org
Key computational approaches include:
Density Functional Theory (DFT): To calculate electronic properties, such as HOMO/LUMO energy levels, which are critical for designing molecules for optoelectronic applications.
Quantitative Structure-Property Relationship (QSPR): To develop models that correlate the molecular structure of a series of derivatives with their physical properties (e.g., boiling point, solubility, thermal stability).
Molecular Docking: If pursuing pharmaceutical applications, this technique can predict how derivatives might bind to specific biological targets, guiding the design of new potential therapeutic agents.
Role in Expanding Chemical Libraries for Diverse Research Fields
This compound is a valuable scaffold for expanding the diversity of chemical libraries. High-throughput screening campaigns in drug discovery and materials science rely on access to large collections of structurally unique compounds.
By using this molecule as a starting point, chemists can generate novel compound series through combinatorial chemistry. The specific 1,3,4-substitution pattern on the aromatic ring offers a distinct structural motif compared to more common isomers. This allows for the exploration of uncharted chemical space, increasing the probability of identifying "hits" with desired biological activities or material properties. The synthesis of complex molecules often relies on such unique building blocks. protocols.io
Q & A
Q. What are the common synthetic routes for (3-Ethyl-4-methoxyphenyl)methanol?
Methodological Answer: The compound is typically synthesized via reduction of its corresponding carboxylic acid precursor. A validated protocol involves using borane-THF in tetrahydrofuran (THF) as the solvent. For example:
- Dissolve the carboxylic acid derivative (e.g., 3-Ethyl-4-methoxybenzoic acid) in THF under inert conditions.
- Add 1M borane-THF solution dropwise at 0°C, followed by stirring at room temperature overnight.
- Quench the reaction with methanol, extract with ethyl acetate, and purify via column chromatography. Yield optimization (85% reported) depends on stoichiometric control and reaction time . Alternative: Catalytic hydrogenation using Pd/C or Ni-based catalysts may also be explored, though solvent selection (e.g., ethanol vs. THF) influences efficiency.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Methodological Answer:
- ¹H NMR : Key peaks include:
- A singlet for the methoxy group (δ 3.80–3.85 ppm).
- A broad singlet for the hydroxyl proton (δ 1.50–2.00 ppm, solvent-dependent).
- Multiplets for aromatic protons (δ 6.70–7.20 ppm) and ethyl group (δ 1.20–1.40 ppm for CH₃, δ 2.50–2.70 ppm for CH₂).
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar impurities.
- Column Chromatography : Employ silica gel with a gradient of hexane/ethyl acetate (e.g., 70:30 to 50:50).
- Recrystallization : Suitable solvents include dichloromethane/hexane mixtures. Monitor purity via TLC (Rf ~0.3 in 50:50 hexane/ethyl acetate) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Temperature Control : Lower reaction temperatures (0–5°C) during borane-THF addition minimize side reactions (e.g., over-reduction).
- Solvent Effects : THF enhances borane solubility, but switching to diglyme may improve stability of intermediates.
- Catalyst Screening : Compare borane-THF with sodium borohydride/I₂ systems for selectivity .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track carbonyl reduction in real time .
Q. What computational methods are used to predict the hydrogen bonding behavior of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify H-bond donor/acceptor sites (e.g., hydroxyl vs. methoxy groups).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water mixtures) to assess aggregation tendencies.
- Graph Set Analysis : Classify H-bond patterns (e.g., R₂²(8) motifs) in crystalline states using crystallographic data .
Q. How does substituent positioning (ethyl vs. methoxy groups) influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects : The methoxy group at C4 is electron-donating, activating the ring toward electrophilic substitution at C5.
- Steric Hindrance : The ethyl group at C3 may hinder access to C2/C6 positions.
- Experimental Validation : Perform bromination or nitration reactions, followed by LC-MS analysis to identify regioselectivity .
Q. What are the challenges in resolving crystallographic data for this compound?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å).
- Refinement : Employ SHELXL for small-molecule refinement, focusing on disordered ethyl/methoxy groups.
- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and H-bond networks .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
